What are the physical and chemical properties of 3,5-Dichloropyrazine-2-carbonitrile?
What are the physical and chemical properties of 3,5-Dichloropyrazine-2-carbonitrile?
An In-depth Technical Guide to 3,5-Dichloropyrazine-2-carbonitrile for Advanced Research
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3,5-Dichloropyrazine-2-carbonitrile, a key heterocyclic building block for professionals in research, discovery, and drug development. We will delve into its core physical and chemical properties, reactivity, and safe handling protocols, offering field-proven insights to empower your experimental design and synthesis workflows.
Introduction: Strategic Importance in Synthesis
3,5-Dichloropyrazine-2-carbonitrile (CAS No. 313339-92-3) is a highly functionalized aromatic heterocycle.[1][2][3][4] The pyrazine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. The specific arrangement of two chlorine atoms and a nitrile group on this pyrazine ring makes 3,5-Dichloropyrazine-2-carbonitrile a versatile and reactive intermediate.[5] Its utility lies in the ability to undergo selective, sequential reactions, primarily nucleophilic aromatic substitutions, allowing for the controlled introduction of diverse functional groups. This enables the construction of complex molecular architectures and the generation of compound libraries for screening and lead optimization in drug discovery programs.[6]
Molecular Structure and Identifiers
A precise understanding of the molecule's identity is the foundation of any successful synthesis.
The structural arrangement of electron-withdrawing chlorine and nitrile groups on the nitrogen-containing pyrazine ring dictates its chemical behavior, creating electrophilic sites for targeted reactions.
Caption: Basic ring structure and substituent positions.
Physical Properties
The physical characteristics of a compound are critical for determining appropriate handling, storage, and reaction conditions. The data below has been consolidated from various chemical suppliers.
| Property | Value | Source(s) |
| Appearance | White to Brown or Pale Yellow Crystalline Solid/Powder | [6][10] |
| Melting Point | 65.0 to 69.0 °C | |
| Boiling Point | ~277 °C at 760 mmHg (Predicted/Calculated) | [1][7] |
| Density | ~1.60 g/cm³ (Predicted) | [7] |
| Solubility | Soluble in DMF, DMSO | [10] |
| Storage | Store under inert gas (Nitrogen or Argon) at 0-10°C. Keep sealed in a dry, cool, well-ventilated place. | [3][11] |
Note: Physical properties such as boiling point and density are often predicted for research chemicals and should be used as an estimate.
Chemical Properties and Reactivity Profile
The synthetic utility of 3,5-Dichloropyrazine-2-carbonitrile stems from its distinct reactivity, governed by the electrophilic nature of the pyrazine ring, which is further enhanced by the three electron-withdrawing groups.
Key Reactive Features:
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Nucleophilic Aromatic Substitution (SₙAr): The two chlorine atoms are excellent leaving groups and are susceptible to displacement by a wide range of nucleophiles (e.g., amines, thiols, alkoxides). This is the primary pathway for derivatization.
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Selective Reactivity: The electronic environment around the two chlorine atoms is not identical. The C5 position is generally more reactive towards nucleophilic attack than the C3 position due to the influence of the adjacent nitrile group and the nitrogen atoms. This regioselectivity can be exploited for sequential, site-specific modifications.
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Nitrile Group Chemistry: The cyano group can undergo various transformations, such as hydrolysis to a carboxylic acid or carboxamide, or reduction to an amine, further expanding the synthetic possibilities after the initial SₙAr reactions.
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Stability: The compound is generally stable under recommended storage conditions.[12] However, it is incompatible with strong oxidizing agents, strong acids, and strong bases, which can promote decomposition or unwanted side reactions.[12][13]
The logical workflow for utilizing this reagent is grounded in exploiting the differential reactivity of its functional groups.
Caption: Relationship between structure and chemical reactivity.
Spectral Data for Quality Control
Verification of identity and purity is paramount. While raw spectral data is lot-specific, suppliers confirm that characterization data, including ¹H NMR, HPLC, and LC-MS, is available to validate the structure and purity of 3,5-Dichloropyrazine-2-carbonitrile.[1][3] Researchers should always acquire the Certificate of Analysis (CofA) for the specific lot they are using.
Safety, Handling, and PPE
As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. This compound is classified as hazardous and must be handled with appropriate care.
GHS Hazard Information:
-
Pictogram: GHS07 (Exclamation Mark)
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Signal Word: Warning
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Hazard Statements:
Recommended Handling and Precautionary Measures:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13][14]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear impervious protective gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Clothing: Wear a lab coat and appropriate protective clothing.[12]
-
-
Handling Practices: Avoid breathing dust.[15] Do not get in eyes, on skin, or on clothing.[13][15] Wash hands and any exposed skin thoroughly after handling.[13] Do not eat, drink, or smoke in the work area.[14]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]
-
Ingestion: If swallowed, call a POISON CENTER or doctor. Rinse mouth.[13]
-
Inhalation: Move the person to fresh air.[12]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]
Experimental Protocol: Conceptual SₙAr Workflow
To illustrate the practical application of 3,5-Dichloropyrazine-2-carbonitrile, the following section outlines a generalized, self-validating workflow for a nucleophilic aromatic substitution reaction. The causality behind each step is explained to ensure reproducibility and success.
Objective: To perform a regioselective monosubstitution of 3,5-Dichloropyrazine-2-carbonitrile with a primary amine nucleophile (R-NH₂).
Methodology:
-
Reagent Preparation (The "Why"): Dry all solvents and reagents thoroughly. The SₙAr reaction is sensitive to water, which can consume reagents or lead to unwanted hydrolysis byproducts. Use an inert atmosphere (nitrogen or argon) to prevent side reactions with atmospheric oxygen or moisture.
-
Reaction Setup (The "Why"): In a flame-dried flask under an inert atmosphere, dissolve 3,5-Dichloropyrazine-2-carbonitrile (1.0 eq) in an appropriate aprotic polar solvent (e.g., DMF, DMSO, or NMP). These solvents are ideal because they can dissolve the starting material and stabilize the charged intermediate (Meisenheimer complex) formed during the SₙAr mechanism, thereby accelerating the reaction.
-
Nucleophile Addition (The "Why"): Add a non-nucleophilic base (e.g., DIPEA or K₂CO₃, 1.5-2.0 eq) followed by the slow addition of the amine nucleophile (R-NH₂, 1.0-1.2 eq) at a controlled temperature (e.g., 0 °C or room temperature). The base is crucial for deprotonating the amine, increasing its nucleophilicity, and neutralizing the HCl that is formed as a byproduct, driving the reaction to completion. Slow addition prevents an uncontrolled exotherm.
-
Reaction Monitoring (The "Why"): Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. This is a self-validating step. By comparing the reaction mixture to spots of the starting material, you can determine when the starting material has been fully consumed, preventing the formation of over-reacted (disubstituted) products and ensuring optimal yield.
-
Workup and Quenching (The "Why"): Once the reaction is complete, quench it by pouring the mixture into water or ice water. This stops the reaction and precipitates the organic product, which is typically less soluble in water.
-
Extraction and Purification (The "Why"): Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). This separates the desired product from inorganic salts and the polar reaction solvent. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. Final purification is typically achieved via silica gel column chromatography to isolate the pure monosubstituted product.
Caption: A validated workflow for SₙAr reactions.
Conclusion
3,5-Dichloropyrazine-2-carbonitrile is a high-value reagent for chemical synthesis. Its well-defined physical properties, predictable reactivity profile, and versatile functional groups make it an indispensable tool for medicinal chemists and researchers. By understanding its core characteristics and adhering to strict safety protocols, scientists can effectively leverage this building block to construct novel molecules with significant potential in pharmaceuticals and other advanced material applications.
References
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Appretech Scientific Limited. (n.d.). 3,5-dichloropyrazine-2-carbonitrile. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 3,5-Dichloropyrazine-2-carbonitrile. Retrieved from [Link]
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PubChemLite. (n.d.). 3,5-dichloropyrazine-2-carbonitrile (C5HCl2N3). Retrieved from [Link]
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Tradeindia. (n.d.). 3,5-dichloropyrazine-2-carbonitrile at Best Price in Noida, Uttar Pradesh. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]
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HENAN SUNLAKE ENTERPRISE CORPORATION. (n.d.). 3,5-Dichloropyrazine-2-carbonitrile, CasNo.313339-92-3. Retrieved from [Link]
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Autech Industry Co.,Ltd. (n.d.). 3,5-Dichloropyrazine-2-carbonitrile. Retrieved from [Link]
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Syntechem. (2023). Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery. Retrieved from [Link]
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LookChem. (n.d.). 3,5-DICHLOROPYRAZINE-2-CARBOXAMIDE. Retrieved from [Link]
- Google Patents. (2021). WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile.
- Google Patents. (2021). WO2021250705A1 - A process for preparation of 3,6-dichlorocyano pyrazine, 3,6-dioxopiperazine derivatives and production of favipiravir thereof.
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